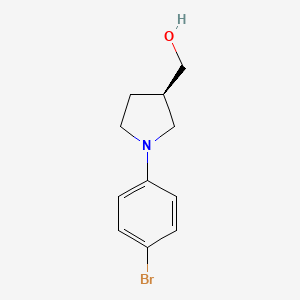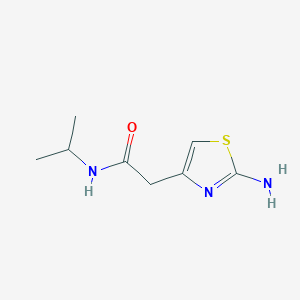![molecular formula C12H17ClN2O B1372789 [1-(2-Amino-4-chlorphenyl)piperidin-4-yl]methanol CAS No. 1094389-23-7](/img/structure/B1372789.png)
[1-(2-Amino-4-chlorphenyl)piperidin-4-yl]methanol
Übersicht
Beschreibung
“[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol” is a chemical compound that is of particular interest due to its unique biochemical properties . It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established . This review article describes up-to-date methodology for the synthesis of piperidone derivatives and their biological properties .Molecular Structure Analysis
The molecular formula of “[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol” is C12H17ClN2O . Its molecular weight is 240.73 .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .Wissenschaftliche Forschungsanwendungen
Photokatalytische Degradation
[1-(2-Amino-4-chlorphenyl)piperidin-4-yl]methanol: hat potenzielle Anwendungen in photokatalytischen Prozessen. Diese Verbindung kann verwendet werden, um die photokatalytische Degradation von Schadstoffen zu verbessern. Die Interaktion mit leitfähigen Polymeren wie Polypyrrol (PPy) und Titandioxid (TiO2) kann zu einem Austausch führen, der die Oberflächenänderung des Halbleiters verbessert, die Bandlücke verkleinert und die Effizienz der photokatalytischen Degradation steigert .
Elektrochemische Energiespeicherung
Diese Verbindung kann auch im Bereich der elektrochemischen Energiespeicherung eingesetzt werden. Zweidimensionale (2D) Nanomaterialien, zu denen auch manganbasierte Materialien gehören, haben aufgrund ihrer einzigartigen physikalischen, chemischen und elektrochemischen Eigenschaften vielversprechend gezeigt. Die fragliche Verbindung könnte möglicherweise in solche Materialien integriert werden, um ihre Leistung in Energiespeicheranwendungen zu verbessern .
Ölfeldabwasserbehandlung
Bei der Behandlung von Ölfeldabwasser, insbesondere bei der Entfernung von makromolekularen Verunreinigungen, könnte diese Verbindung verwendet werden. Hierarchisches MgAl-Hydrotalcit, das mit ähnlichen Verbindungen synthetisiert werden kann, weist eine hohe Adsorptionskapazität für sulfonierten Lignit auf, einem häufigen Schadstoff in Ölfeldabwasser .
Fortgeschrittene Textilmaterialien
Die Forschung hat die Herstellung von Materialien gezeigt, die im Sonnenlicht kühler bleiben als handelsübliche Stoffe. Eine Verbindung wie this compound könnte bei der Entwicklung solcher fortschrittlichen Textilien eingesetzt werden, wodurch sich möglicherweise ihre Kühlwirkung und Anwendungen in Bekleidung, Baustoffen, Autodesign und Lebensmittellagerung verbessern .
Arzneimittelentwicklung
Die Kernspinresonanz (NMR)-Spektroskopie ist ein leistungsstarkes Werkzeug in der Arzneimittelentwicklung. Verbindungen wie this compound können einzigartige molekulare Beweglichkeits- und Interaktionsprofile liefern, die entscheidend sind, um die Proteinfunktion zu verstehen und die Entwicklung neuer Medikamente zu unterstützen .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They are often used in drug design due to their ability to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of similar compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
Eigenschaften
IUPAC Name |
[1-(2-amino-4-chlorophenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-10-1-2-12(11(14)7-10)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDEYDDNCNVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)


![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)




